tert-Butyl 2-bromo-5-chlorobenzylcarbamate
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Overview
Description
tert-Butyl 2-bromo-5-chlorobenzylcarbamate: is an organic compound with the molecular formula C12H15BrClNO2 and a molecular weight of 320.61 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzylcarbamate structure. It is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-chlorobenzylcarbamate typically involves the reaction of 2-bromo-5-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-5-chlorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzylcarbamate oxides.
Reduction: Formation of dehalogenated benzylcarbamates.
Scientific Research Applications
tert-Butyl 2-bromo-5-chlorobenzylcarbamate is widely used in scientific research, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological studies: As a probe to study enzyme-substrate interactions and protein modifications.
Industrial applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-chlorobenzylcarbamate involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack. The carbamate group provides stability to the molecule and can undergo hydrolysis under specific conditions.
Comparison with Similar Compounds
- tert-Butyl 2-bromoacetate
- tert-Butyl bromoacetate
- tert-Butyl 2-bromo-5-fluorobenzylcarbamate
Comparison: tert-Butyl 2-bromo-5-chlorobenzylcarbamate is unique due to the presence of both bromine and chlorine atoms on the benzylcarbamate structure, which imparts distinct reactivity and stability compared to similar compounds. The combination of these halogens allows for selective reactions and modifications that are not possible with other tert-butyl carbamates .
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIMWHBZORIATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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